1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclohexene ring, a thiadiazole ring, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclohex-3-ene-1-carbonyl Chloride: Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride to form cyclohex-3-ene-1-carbonyl chloride.
Reaction with Piperazine: The cyclohex-3-ene-1-carbonyl chloride is then reacted with piperazine to form 1-(Cyclohex-3-ene-1-carbonyl)piperazine.
Introduction of Thiadiazole Ring: The final step involves the reaction of 1-(Cyclohex-3-ene-1-carbonyl)piperazine with a thiadiazole derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions.
Chemical Reactions Analysis
1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine stands out due to its unique combination of structural features. Similar compounds include:
1-(Cyclohex-3-ene-1-carbonyl)piperazine: Lacks the thiadiazole ring, resulting in different chemical and biological properties.
4-(1,2,5-Thiadiazol-3-yl)piperazine: Lacks the cyclohex-3-ene-1-carbonyl group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-13(11-4-2-1-3-5-11)17-8-6-16(7-9-17)12-10-14-19-15-12/h1-2,10-11H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYVAQOXZCSKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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